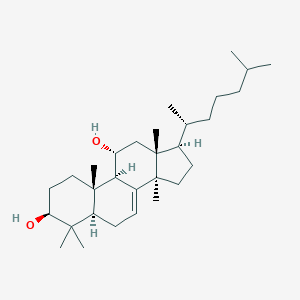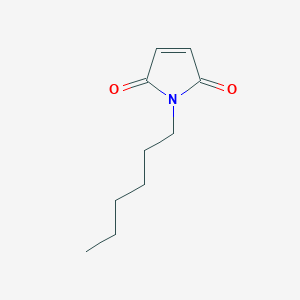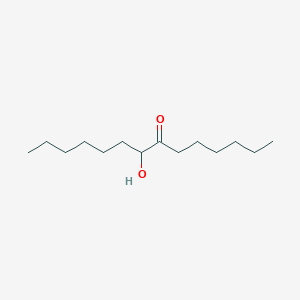
Trimethylsilyldulcitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyldulcitol is a derivative of dulcitol, a sugar alcohol. It is characterized by the presence of six trimethylsilyl groups attached to the hydroxyl groups of dulcitol. The empirical formula of this compound is C24H62O6Si6, and it has a molecular weight of 615.26 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Trimethylsilyldulcitol has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyldulcitol can be synthesized through the silylation of dulcitol. The process involves the reaction of dulcitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate scaling techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyldulcitol primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under suitable conditions .
Common Reagents and Conditions:
Substitution Reactions: Trimethylsilyl groups can be replaced by other groups using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
Oxidation and Reduction:
Major Products Formed: The major products formed from the substitution reactions of this compound are typically the corresponding hydroxyl derivatives, where the trimethylsilyl groups are replaced by hydroxyl groups .
Mécanisme D'action
The mechanism of action of Trimethylsilyldulcitol involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the substitution of trimethylsilyl groups with other functional groups . The compound’s effects are primarily mediated through its ability to protect hydroxyl groups and facilitate specific chemical reactions .
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used in similar silylation reactions but lacks the sugar alcohol backbone of Trimethylsilyldulcitol.
Trimethylsilyl cyanide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: this compound is unique due to its combination of a sugar alcohol backbone with multiple trimethylsilyl groups. This structure provides it with distinct properties, making it particularly useful in carbohydrate chemistry and the protection of hydroxyl groups during synthesis .
Propriétés
IUPAC Name |
trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-NVPYSNMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550675 |
Source


|
| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18919-39-6 |
Source


|
| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)










![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
